molecular formula C5H8O2<br>OHC(CH2)3CHO<br>C5H8O2<br>HCO(CH2)3CHO<br>C5H8O2 B144438 Glutaraldehyde CAS No. 111-30-8

Glutaraldehyde

Cat. No. B144438
CAS RN: 111-30-8
M. Wt: 100.12 g/mol
InChI Key: SXRSQZLOMIGNAQ-UHFFFAOYSA-N
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Description

Glutaraldehyde Description

Glutaraldehyde is a dialdehyde that has found extensive use in various applications due to its ability to act as a powerful crosslinker. It is capable of reacting with itself and with amino groups, forming stable bonds that are useful in the design of biocatalysts, protein immobilization, and cell separation . Its reactivity with proteins primarily involves lysine residues, leading to the formation of intermolecular cross-linkages that can stabilize proteins and enzymes . Glutaraldehyde is also used in medical and surgical equipment sterilization, as a preservative, and in histochemistry .

Synthesis Analysis

The synthesis of glutaraldehyde polymers occurs through aldol condensation, which can be influenced by the pH of the reaction medium. At basic conditions, this leads to the formation of water-soluble and water-insoluble poly(glutaraldehyde) with varying functional groups, including aldehyde, hydroxyl, and carboxyl groups . The polymerization process is crucial for the creation of reagents used in biological research, such as for the immobilization of antibodies on solid substrates .

Molecular Structure Analysis

The molecular structure of glutaraldehyde and its polymers is complex and involves various forms in equilibrium, including free glutaraldehyde, its cyclic hemiacetal, and oligomers. These structures can react with amino acids and proteins to form different products, including heterocycles and imino bonds stabilized by resonance with ethylenic bonds . The structure of glutaraldehyde polymers is elucidated using techniques like UV and IR spectrophotometry, and electrochemical studies .

Chemical Reactions Analysis

Glutaraldehyde reacts with proteins and amino acids to form cross-linked structures. It predominantly reacts with the δ-amino groups of lysine in proteins, but can also react with other residues such as tyrosine, histidine, and cysteine . The reaction mechanism and end products can vary depending on the pH, with different reaction mechanisms identified under alkaline or acidic conditions . The crosslinking reaction is initiated at specific sites and can lead to the formation of protein oligomers and polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of glutaraldehyde are influenced by its reactivity and the conditions under which it is used. It is a weak irritant but can cause allergic contact dermatitis, especially in occupational settings . Its fixative properties are powerful, making it more efficient than formaldehyde or various phenol derivatives in denaturing proteins . The penetration of glutaraldehyde into tissues is an important factor for its use in fixation for electron microscopy and histochemistry .

Scientific Research Applications

Biocatalyst Design

Glutaraldehyde plays a crucial role in biocatalyst design due to its effectiveness as a crosslinker. It can react with itself and is widely used for enzyme immobilization. This includes the production of intra- and inter-molecular enzyme crosslinks, preparation of cross-linked enzyme aggregates (CLEAs), and the treatment of enzymes immobilized on supports. Glutaraldehyde is instrumental in stabilizing enzymes and incorporating them into supports for various biocatalytic applications (Barbosa et al., 2014).

Biomedical Research

In biomedical research, glutaraldehyde is a vital substance for cell fixation, especially relevant in the study of red blood cells. Its application is crucial for preserving cell shapes for imaging, such as in 3D imaging and microscopy. This preservation technique is particularly important in researching hemolytic anemias and other pathologies where cell shape changes are significant (Abay et al., 2019).

Spectroscopic Investigations

Glutaraldehyde is also essential in spectroscopic investigations, particularly for confirming bioconjugation processes. Its interaction with amine-modified Fe3O4 microparticles (magnetic beads) in bioconjugation has been studied using spectroscopic analyses like Fourier transform-infrared (FT-IR), Raman, and UV-visible spectroscopy. These studies help in understanding the molecular transformations of glutaraldehyde in biological research (Karunanithy et al., 2021).

Protein Crosslinking

One of the primary applications of glutaraldehyde in scientific research is in protein crosslinking. Its ability to exist in various forms and react with proteins through multiple mechanisms makes it a preferred reagent for enzyme crosslinking and immobilization. This process is crucial for retaining the catalytic activity of enzymes while rendering them insoluble for practical applications (Migneault et al., 2004).

Crosslinking in Biomaterials

Glutaraldehyde is extensively used for crosslinking natural soft tissue biomaterials like bovine pericardium. Its role in stabilizing these biomaterials is significant for their application in vivo. Techniques such as quasi-isothermal modulated differential scanning calorimetry (QiMDSC) have been used to analyze these crosslinking mechanisms, highlighting glutaraldehyde's importance in biomaterial applications (Joyce et al., 2020).

Environmental Fate and Effects

In the field of ecotoxicology, the environmental fate and effects of glutaraldehyde are a critical area of study. Research indicates that glutaraldehyde is acutely toxic to aquatic organisms and has particular effects on different species. Its stability under various conditions and its biodegradability in aquatic environments are also subjects of research, important for understanding its environmental impact (Leung, 2001).

X-Ray Structure Analysis

The use of glutaraldehyde in X-ray structure analysis, particularly for protein crystals stabilization, is another significant application. Its crosslinking mechanism and chemistry in stabilizing protein crystals have been explored through studies involving model protein crystals exposed to glutaraldehyde under various conditions (Wine et al., 2007).

Safety And Hazards

Exposure to glutaraldehyde may cause throat and lung irritation, asthma and difficulty breathing, dermatitis, nasal irritation, sneezing, wheezing, burning eyes, and conjunctivitis .

Future Directions

Glutaraldehyde, an apparently old fashioned reactive, remains the most widely used and with broadest application possibilities among the compounds used for the design of biocatalyst . It is also used in the design of biocatalysts and as a powerful crosslinker .

properties

IUPAC Name

pentanedial
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InChI

InChI=1S/C5H8O2/c6-4-2-1-3-5-7/h4-5H,1-3H2
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InChI Key

SXRSQZLOMIGNAQ-UHFFFAOYSA-N
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Canonical SMILES

C(CC=O)CC=O
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Molecular Formula

C5H8O2, Array
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Related CAS

29257-65-6
Record name Polyglutaraldehyde
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DSSTOX Substance ID

DTXSID6025355
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Molecular Weight

100.12 g/mol
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Physical Description

Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1], CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR., CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor.
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Boiling Point

369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992), 187-189 °C (decomposes), Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg, 188.00 °C. @ 760.00 mm Hg, 101 °C, 369-372 °, 212 °F
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Flash Point

>95 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethanol, benzene, ether, Miscible with ethanol, Solubility in water: miscible, Miscible
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Density

1.062 to 1.124 at 68 °F (USCG, 1999), 0.72, Relative density (water = 1): 0.7, 1.33 g/cm³, 1.10
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Vapor Density

3.4 (Air = 1), Relative vapor density (air = 1): 3.5, Relative vapor density (air = 1): 1.05
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Vapor Pressure

17 mmHg at 68 °F (NTP, 1992), 0.6 [mmHg], Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution), 0.6 mm Hg at 30 °C, Vapor pressure, kPa at 20 °C: 2.3, 17 mmHg
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Product Name

Glutaraldehyde

Color/Form

Colorless liquid, Oil

CAS RN

111-30-8
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Melting Point

less than 20 °F (USCG, 1999), Freezing point: -14 °C, -14 °C, -33 °C, 7 °F
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Synthesis routes and methods

Procedure details

It is apparent that simply heating 100% Polymer H at 60° to 95° C for more than 1 hour is not enough to achieve insolubility in 100% benzyl alcohol, but other tests with 4% benzyl alcohol showed that Polymer H crosslinked by heating was not soluble and could be used successfully for making a weak pod seal. Reaction with formaldehyde causes crosslinking and the product is insoluble but swells in 100% benzyl alcohol. Glyoxal and glutaraldehyde give tightly crosslinked products that are insoluble and swell very little in 100% benzyl alcohol. At the low concentration of benzyl alcohol in a photographic developer, these crosslinked compositions formed by heating, or those containing the hardeners and crosslinkers formaldehyde, glyoxal, ethylene diamine, and glutaraldehyde are acceptably resistant to solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaraldehyde
Reactant of Route 2
Glutaraldehyde
Reactant of Route 3
Glutaraldehyde
Reactant of Route 4
Glutaraldehyde
Reactant of Route 5
Glutaraldehyde
Reactant of Route 6
Glutaraldehyde

Citations

For This Compound
642,000
Citations
RO Beauchamp, MBG St Clair, TR Fennell… - Critical Reviews in …, 1992 - Taylor & Francis
… Information gaps concerning the actions of glutaraldehyde have been identified in this … glutaraldehyde. Further study related to disposition, metabolism, and reactions of glutaraldehyde …
Number of citations: 229 www.tandfonline.com
AD Russell - Infection Control & Hospital Epidemiology, 1994 - cambridge.org
… Alkaline glutaraldehyde formulations also have been developed with an extended shelf-life … assaying aqueous glutaraldehyde. Concentrations of undegraded glutaraldehyde were the …
Number of citations: 164 www.cambridge.org
A Habeeb, R Hiramoto - Archives of biochemistry and biophysics, 1968 - Elsevier
… Glutaraldehyde was found to react with the α-amino groups of … gamma globulin, glutaraldehyde reacted predominantly with … Glutaraldehyde was also capable of conjugating ovalbumin …
Number of citations: 635 www.sciencedirect.com
D Hopwood, CR Allen, M McCabe - The Histochemical Journal, 1970 - Springer
… The activation energies for the reactions between proteins and glutaraldehyde … glutaraldehyde fixation. The rates of reactions increase with pH. The rate of formation of glutaraldehyde-…
Number of citations: 133 link.springer.com
A Jayakrishnan, SR Jameela - Biomaterials, 1996 - Elsevier
The use of glutaraldehyde as a fixative in bioprostheses and drug delivery matrices is reviewed. The chemistry of glutaraldehyde cross-linking and its effect on the biological …
Number of citations: 651 www.sciencedirect.com
T Takigawa, Y Endo - Journal of occupational health, 2006 - jstage.jst.go.jp
… Glutaraldehyde (GA) is a colorless liquid with a pungent odor. It has a wide spectrum of medical, scientific and industrial applications. GA is the best disinfectant for cold sterilization of …
Number of citations: 318 www.jstage.jst.go.jp
AH Korn, SH Feairheller, EM Filachoine - Journal of molecular biology, 1972 - Elsevier
… in the relative amounte of four moles of glutaraldehyde to one of lysine. Three unstable … of glutaraldehyde-treated proteins or from the reaction mixtures of glutaraldehyde and model …
Number of citations: 303 www.sciencedirect.com
EB Whipple, M Ruta - The Journal of Organic Chemistry, 1974 - ACS Publications
oily residue, 102 mg, showed the presence of a 1.6: 1 mixture of lOdA and lOdB, respectively. A solution of 100 mg of lOdB in 10 ml of 10% aqueous acetic acid was refluxed for 20 hr. …
Number of citations: 137 pubs.acs.org
D Hopwood - The Histochemical Journal, 1972 - Springer
… structures put forward for glutaraldehyde, and the purification … of tissue fixation with glutaraldehyde, including artefacts, are … The known reactions of glutaraldehyde with nucleic acids, …
Number of citations: 380 link.springer.com
R Gillett, K Gull - Histochemie, 1972 - Springer
… with glutaraldehyde purified by … glutaraldehyde were elucidated. The results lend weight to the view that the main contaminent in stored glutaraldehyde is a polymer of glutaraldehyde …
Number of citations: 117 link.springer.com

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